Flavin-adenine dinucleotide phosphate

Übersicht

Beschreibung

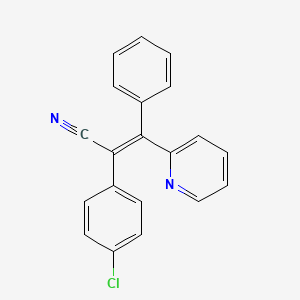

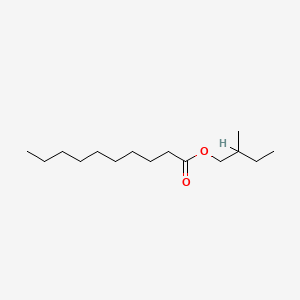

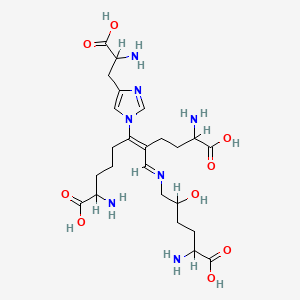

Flavin adenine dinucleotide (FAD) is a redox-active coenzyme associated with various proteins, which is involved with several enzymatic reactions in metabolism . It consists of two portions: the adenine nucleotide (adenosine monophosphate) and the flavin mononucleotide (FMN) bridged together through their phosphate groups .

Synthesis Analysis

FAD biosynthesis from riboflavin typically proceeds through two ATP-dependent enzymatic reactions, with flavin mononucleotide (FMN) as the intermediate .Molecular Structure Analysis

The structure of FAD is similar to NAD+ in that it contains a vitamin-riboflavin, adenine, ribose, and phosphates . It is the diphosphate, but is also used as the monophosphate (FMN) .Chemical Reactions Analysis

FAD is a very versatile organic cofactor involved in a large class of chemical reactions . In the form of FMN, it is involved in the first enzyme complex 1 of the electron transport chain . A FMN as an oxidizing agent is used to react with NADH for the second step in the electron transport chain .Physical And Chemical Properties Analysis

FAD has a molar mass of 785.557 g·mol −1 and appears as white, vitreous crystals . It has a log P of -1.336, an acidity (pKa) of 1.128, and a basicity (pKb) of 12.8689 .Wissenschaftliche Forschungsanwendungen

Optical Biosensors Development

- FAD, when bound to glucose oxidase, is utilized in creating optical biosensors for monitoring glucose concentration. The behavior of FAD in aqueous solutions and its optical properties when bound to free and sol–gel immobilized glucose oxidase have been studied, revealing that pH influences its absorption and fluorescence spectra. This knowledge is crucial for designing new biotechnological devices (Delfino et al., 2017).

Hyperthermophilic Flavin Reductase

- A study identified and characterized a hyperthermophilic flavin reductase from Sulfolobus solfataricus P2, which can use FMN and FAD to generate their reduced forms. This enzyme is implicated in biodesulfurization processes and could be critical in various metabolic reactions (Gun et al., 2019).

Light-Induced Electron Transfer

- Research on FAD in light-sensitive enzymes shows that the adenine moiety plays a role in light-induced electron transfer. The intramolecular electron transfer from adenine to flavin was studied, revealing insights into the molecular structure of FAD, which is beneficial for understanding its function in enzymatic reactions (Zhukov et al., 2021).

Analytical Applications in Chemistry

- The intrinsic fluorescence of FAD has significant analytical applications. Its spectroscopic properties change in different chemical and structural forms, making it a valuable auto-indicator in enzymatic methods catalyzed by FvE oxidoreductases (Galbán et al., 2016).

Cellular Metabolism Monitoring

- FAD acts as a catalyst in redox-responsive metabolic reactions in live cells. Its real-time monitoring is important for understanding disorders in metabolic processes. A study developed a fluorescent probe that noncovalently binds with flavin, enabling the distinction of cancer cells from normal cells based on endogenous FAD expressions (Biswas et al., 2022).

Detection of Benign Uterine Tumors

- FLIM (fluorescence lifetime imaging microscopy) using endogenous fluorophores like NAD(P)H and FAD can detect benign uterine tumors by measuring their fluorescence lifetime in healthy cervical tissues. This method offers a non-invasive approach for tumor detection, preserving fertility in patients (Huang et al., 2019).

Wirkmechanismus

Zukünftige Richtungen

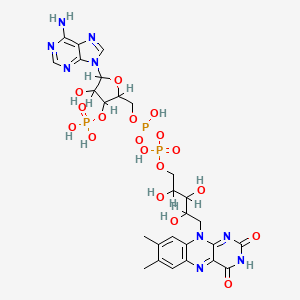

Recent research has shown that FAD binds to Sox9 (a key transcription factor in early pancreatic development) and induces a large increase in markers of pancreatic development . This opens up new possibilities for the use of FAD in regenerative medicine and the design of new biotechnological devices .

Eigenschaften

IUPAC Name |

[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N9O18P3/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(41)34-27(42)33-24)5-14(37)19(39)15(38)6-50-56(46,47)54-57(48,49)51-7-16-21(53-55(43,44)45)20(40)26(52-16)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,14-16,19-21,26,37-40H,5-7H2,1-2H3,(H,46,47)(H,48,49)(H2,28,29,30)(H,34,41,42)(H2,43,44,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJVPCDYXUQNMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N9O18P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

865.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[[5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate | |

CAS RN |

38716-27-7 | |

| Record name | Flavin-adenine dinucleotide phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038716277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Trimethyl-[2-oxo-2-[(2,2,3-trimethyl-3-bicyclo[2.2.1]heptanyl)amino]ethyl]ammonium](/img/structure/B1229566.png)

![2-[4-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B1229568.png)

![1-[(E)-(8-Quinolylimino)methyl]naphthalene-2-ol](/img/structure/B1229571.png)